(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C11H22N2O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl carbamate group, which provides stability and protection during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-1-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound’s structure can be modified to enhance binding affinity and selectivity.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and infectious diseases.
Industry: In the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, binding to specific molecular targets and modulating their activity. The pyrrolidine ring and carbamate group play crucial roles in the compound’s binding interactions, influencing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Piperidine-containing compounds are structurally similar and widely used in pharmaceuticals. Examples include piperidine, piperidinone, and various substituted piperidines.
Pyrrolidine Derivatives: Other pyrrolidine-based compounds, such as pyrrolidine-2,5-diones and prolinol, share structural similarities and are used in similar applications.
Uniqueness
®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate is unique due to its specific combination of the pyrrolidine ring and tert-butyl carbamate group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable scaffold for various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-ethylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHJLKRZSTDMH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.